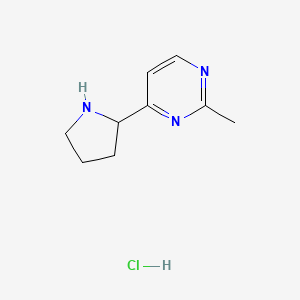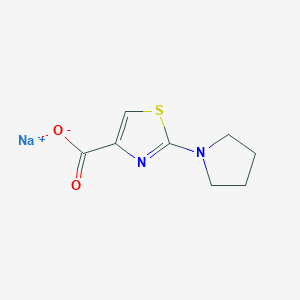
2-chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one hydrochloride
Descripción general
Descripción
2-Chloro-6,7-dihydro-1,7-naphthyridin-8(5H)-one hydrochloride (CDHNOH) is an organic compound of the naphthyridinone family. It is a white crystalline solid with a molecular weight of 263.72 g/mol and a melting point of 191-193 °C. CDHNOH is an important intermediate for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in various reactions and as a reagent in various laboratory experiments.
Aplicaciones Científicas De Investigación
Ring Transformations and Amination
One application of 2-chloro-1,7-naphthyridines involves ring transformations and tele-aminations. These compounds, when treated with potassium amide, yield various products including 2-amino-1,7-naphthyridine and a ring-transformed product, 2-methyl-4-amino-1,3,7-triazanaphthalene (Plas, Woźniak, & Veldhuizen, 2010).
Linker for Construction of Bridging Ligands
2-Chloro-1,7-naphthyridines are used in the construction of bridging ligands and their corresponding Ru(II) complexes. This application is significant in the development of bidentate and tridentate ligands using various coupling methodologies (Singh & Thummel, 2009).
Catalytic Amidation
These compounds are also involved in catalytic amidation processes. For instance, the catalytic amidation between 2-chloro-1,8-naphthyridines and primary amides yields various diamido-1,8-naphthyridines, which is a crucial process in organic synthesis (Ligthart, Ohkawa, Sijbesma, & Meijer, 2006).
Amination with Potassium Amide/Liquid Ammonia
The treatment of 2-chloro-derivatives with potassium amide and liquid ammonia leads to the formation of amino-naphthyridines. This method is utilized for the amination of various naphthyridine derivatives (Woźniak, Plas, Tomula, & Veldhuizen, 2010).
Synthesis of Dihydronaphthyridinones
2-Chloro-1,7-naphthyridines are critical in the synthesis of dihydronaphthyridinones with quaternary centers, showcasing their utility in producing complex organic molecules (Murray, Rose, & Curto, 2023).
Preparation of Ethyl 7‐Chloro‐1‐Cyclopropyl‐6‐Fluoro‐1,4‐Dihydro‐5‐Methyl‐4‐Oxo‐1,8‐Naphthyridine‐3‐Carboxylate
The preparation of specific naphthyridine derivatives, such as ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, highlights the versatility of 2-chloro-1,7-naphthyridines in synthesizing biologically active compounds (Kiely, 1991).
Propiedades
IUPAC Name |
2-chloro-6,7-dihydro-5H-1,7-naphthyridin-8-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O.ClH/c9-6-2-1-5-3-4-10-8(12)7(5)11-6;/h1-2H,3-4H2,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZHPWZMLRUSQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt](/img/structure/B1402693.png)






![4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402707.png)


![8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1402713.png)
![Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1402714.png)
![7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402715.png)